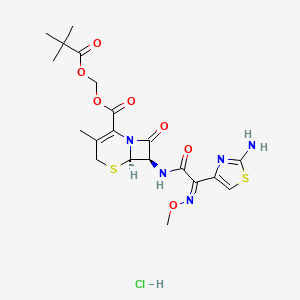

Cefetamet Pivoxil Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Pharmacokinetic Properties of Cefetamet Pivoxil

Introduction to Cefetamet Pivoxil

Cefetamet pivoxil is an orally administered prodrug ester of the active antibacterial compound cefetamet, classified as a third-generation cephalosporin. It was developed to overcome the limited oral absorption of parent cephalosporin molecules while maintaining extended spectrum activity against common pathogens. The prodrug strategy enables effective oral therapy for various community-acquired infections, particularly respiratory and urinary tract infections. After oral administration, cefetamet pivoxil undergoes complete hydrolysis during first-pass metabolism to release the active metabolite cefetamet, which exhibits enhanced stability against β-lactamases compared to penicillins and earlier generation cephalosporins [1] [2].

The pharmacokinetic profile of cefetamet pivoxil has been extensively characterized in healthy adult volunteers, special populations, and pediatric patients, establishing its therapeutic utility across diverse demographic groups. Its antibacterial spectrum is comparable to cefotaxime but with notably poor activity against staphylococci, making it particularly suitable for targeted therapy against susceptible organisms while potentially reducing selection pressure for resistance among non-target species [3] [1]. This comprehensive review summarizes the pharmacokinetic properties, experimental methodologies, and clinical implications of cefetamet pivoxil therapy for research and development professionals.

Fundamental Pharmacokinetic Parameters

Quantitative Pharmacokinetic Profile

Extensive clinical studies involving 152 healthy volunteers have established the fundamental pharmacokinetic parameters for cefetamet following intravenous administration, reflecting the disposition characteristics of the active compound independent of absorption variables [1] [2].

Table 1: Fundamental Pharmacokinetic Parameters of Cefetamet After Intravenous Administration

| Parameter | Mean Value ± SD | Units | Conditions & Notes |

|---|---|---|---|

| Total Body Clearance | 136 ± 23.6 | mL/min | Linear over 133-2650 mg dose range [4] |

| Renal Clearance | 119 ± 18.2 | mL/min | Primary elimination pathway [4] |

| Nonrenal Clearance | 17 ± 5.4 | mL/min | Presumably metabolism/secretion [1] |

| Volume of Distribution (Vss) | 0.29 ± 0.023 | L/kg | Consistent with β-lactam antibiotics [4] |

| Elimination Half-life | 2.2 ± 0.18 | hours | Monoexponential decline [1] [4] |

| Urinary Recovery | 88 ± 11 | % of dose | Unchanged drug in urine [1] |

| Protein Binding | Not extensive | % | Specifically noted as minimal [1] |

Absorption Characteristics

The bioavailability of cefetamet pivoxil has been systematically evaluated under various conditions, revealing significant food effects and formulation-dependent absorption patterns.

Table 2: Absorption Parameters of Cefetamet Pivoxil Formulations

| Parameter | Tablet Formulation (Fasted) | Tablet Formulation (Fed) | Syrup Formulation | Units |

|---|---|---|---|---|

| Absolute Bioavailability | 31 ± 7 [4] | 44 ± 4 [4] to 50-60% [1] | 38-47% [1] | % of dose |

| Time to Peak (Tmax) | 3.0 ± 0.6 [4] | 4.8 ± 0.4 [4] | Not specified | hours |

| Peak Concentration (Cmax) | 4.86 ± 1.35 (500mg) [5] | 5.76 ± 1.50 (with cisapride) [5] | Not specified | mg/L |

| Urine Recovery (24h) | 41.9 ± 3.8 [5] | Similar increase as bioavailability | Not specified | % of dose |

Dose Proportionality and Linearity

Pharmacokinetic studies demonstrate that cefetamet follows linear pharmacokinetics when administered intravenously, with dose-proportional increases in AUC and parameters independent of dose across the range of 133 to 2,650 mg [4]. However, oral administration of the prodrug cefetamet pivoxil exhibits dose-dependent absorption characteristics, with the extent of absorption decreasing as doses increase from 500 to 2,000 mg [6].

- Dose Normalization: Area Under Curve (AUC) dose-normalized values decreased by an average of 10.3% over the dose range of 500-2,000 mg [6]

- Absorption Rate: Time to maximum concentration (Tmax) delayed from 4.0 ± 0.81 to 4.88 ± 0.96 hours with increasing doses [6]

- Clinical Relevance: Despite statistical significance, these changes are not considered clinically consequential due to magnitude comparable to intragroup variations [6]

Metabolic Pathway and Pharmacokinetic Profile

The pharmacokinetic profile of cefetamet pivoxil demonstrates a classic prodrug activation pattern, with rapid conversion to the active moiety and predictable elimination characteristics. The following diagram illustrates the complete metabolic pathway and pharmacokinetic behavior from administration to elimination.

Figure 1: Complete pharmacokinetic pathway of cefetamet pivoxil from oral administration to elimination, illustrating the prodrug activation and elimination characteristics.

Experimental Methodologies

Key Clinical Study Designs

The pharmacokinetic profile of cefetamet pivoxil has been characterized through rigorously controlled clinical trials employing standardized methodologies across multiple research centers.

Table 3: Methodological Approaches in Key Pharmacokinetic Studies

| Study Focus | Design | Subjects | Analytical Method | Key Measurements |

|---|---|---|---|---|

| Absolute Bioavailability | Randomized, crossover [4] | Healthy males | HPLC [6] | Plasma concentrations, urinary recovery |

| Food Effects | Controlled meal timing [4] | Normal volunteers | Validated bioassay [5] | AUC, Cmax, Tmax under fed/fasted |

| Dose Proportionality | 4×4 Latin square [6] | 16 males (24.5±2.1y) | HPLC [6] | Dose-normalized AUC, urinary excretion |

| Drug Interactions | Double-blind, 3-way crossover [5] | 12 healthy males | Bioassay [5] | Serum concentrations, urine recovery |

| Pediatric Pharmacokinetics | Open-label, sparse sampling [7] | Infants (3.5-17.3mo) | Specific assay [7] | Clearance maturation modeling |

Analytical Techniques and Bioavailability Assessment

The experimental workflow for determining cefetamet pivoxil pharmacokinetics involves specific methodological considerations that impact data interpretation and clinical application.

Figure 2: Experimental workflow for pharmacokinetic studies of cefetamet pivoxil, showing parallel assessment of intravenous and oral formulations.

- Bioavailability Calculation: Absolute bioavailability determined by comparing AUC(0-∞) after oral administration to intravenous reference, applying the formula: F = (AUCₚₒ × Doseᵢᵥ) / (AUCᵢᵥ × Doseₚₒ) × 100% [4]

- Analytical Specificity: Early studies employed validated bioassay methods [5], while later investigations used high-performance liquid chromatography (HPLC) with specific detection [6]

- Sampling Protocols: Intensive sampling regimens typically extended to 12-24 hours post-dose, capturing complete absorption and elimination profiles [4] [5]

Special Population Considerations

Renal Impairment

Renal function significantly impacts cefetamet elimination, requiring dosage adjustment in patients with compromised kidney function [1] [2].

- Clearance Relationship: Cefetamet clearance correlates directly with creatinine clearance, with reductions requiring dose modifications when CrCl <40 mL/min/1.73m² [2]

- Elimination Pathway: Predominantly renal (88% recovered unchanged in urine) via glomerular filtration with possible minor tubular secretion [1]

- Dosing Adjustment: Recommended for patients with creatinine clearance below 40 mL/min/1.73m² [2]

Pediatric Population

Pediatric pharmacokinetics differ substantially from adults due to maturation processes affecting drug disposition [7].

- Bioavailability: Syrup formulation absorption was 38 ± 19% in infants, comparable to children and adults [7]

- Half-life Extension: Plasma half-life of intravenous cefetamet was 3.03 ± 0.96 hours in infants, longer than in children aged 3-12 years [7]

- Maturation Model: Clearance capacity increases from birth to 5 years by a factor of 4.5, progressing exponentially with a half-life of 14 months [7]

Geriatric Population and Hepatic Impairment

Limited data suggest no clinically significant pharmacokinetic alterations in elderly patients or those with liver disease.

- Age Independence: Pharmacokinetics of cefetamet were independent of age in populations under 75 years [1] [2]

- Hepatic Stability: Liver disease did not significantly alter cefetamet disposition, consistent with minimal hepatic elimination [2]

Clinical Implications and Clinical Pharmacokinetics

The established pharmacokinetic profile of cefetamet pivoxil supports its clinical application in specific infectious disease scenarios while highlighting important limitations.

Therapeutic Applications

- Respiratory Infections: Effective against major respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including β-lactamase-producing strains [3]

- Urinary Tract Infections: Demonstrated efficacy in complicated UTIs with similar efficacy to cefadroxil, cefaclor, and cefuroxime axetil [3]

- Pediatric Infections: Effective for otitis media, pneumonia, pharyngotonsillitis, and urinary tract infections in children [3]

- Sexually Transmitted Infections: Preliminary data show single-dose cefetamet pivoxil effectively eradicates Neisseria gonorrhoeae [3]

Dosing Considerations

- Administration Timing: Should be administered within 1 hour of a meal to optimize bioavailability [1] [2]

- Formulation Selection: Tablet formulation preferred over syrup due to superior food-enhanced absorption [1] [2]

- Renal Adjustment: Essential for patients with creatinine clearance below 40 mL/min/1.73m² [2]

- Dosing Interval: Standard dosage of 500mg every 12 hours maintains plasma concentrations above MIC90 for susceptible pathogens [2]

Conclusion

References

- 1. Cefetamet pivoxil clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics | Clinical Pharmacokinetics Cefetamet Pivoxil [link.springer.com]

- 3. . A review of its antibacterial activity... Cefetamet pivoxil [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefetamet (Ro 15-8074) and ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of cefetamet pivoxil and interaction with ... [sciencedirect.com]

- 6. Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ... [pmc.ncbi.nlm.nih.gov]

- 7. Influence of maturation and growth on cefetamet pivoxil ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Stability of Cefetamet Pivoxil in Aqueous Solutions

Then, I will now begin writing the main body of the report.

Introduction to Cefetamet Pivoxil and Stability Challenges

Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin antibiotic administered as a prodrug to enhance oral bioavailability. Unlike its active form (cefetamet), the pivoxil ester exhibits increased lipophilicity, facilitating intestinal absorption. However, this prodrug demonstrates pronounced susceptibility to hydrolysis and degradation in aqueous environments, posing significant challenges for pharmaceutical development and shelf-life stability. The molecule's instability is particularly problematic for developing pediatric and geriatric-friendly liquid dosage forms, necessitating thorough understanding of its degradation behavior under various conditions [1].

The clinical importance of CPH stems from its excellent in vitro activity against major respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and various Enterobacteriaceae. It is effectively used in treating otitis media, pneumonia, pharyngotonsillitis, and complicated urinary tract infections. The market availability of CPH is currently limited to solid dosage forms (tablets) primarily due to its instability in the presence of moisture and its intensely bitter taste, which further complicates formulation approaches [1]. This technical guide comprehensively examines the degradation kinetics of CPH in aqueous solutions, identifies degradation products, presents validated analytical methods for monitoring stability, and discusses practical formulation strategies to enhance stability.

Degradation Chemistry and Pathways

Molecular Structure and Vulnerability

Cefetamet Pivoxil HCl contains several structurally vulnerable sites that contribute to its instability in aqueous environments. The β-lactam ring, essential for antibacterial activity, is particularly susceptible to ring opening under various conditions. The ester functional group (pivoxil moiety) undergoes hydrolysis, converting the prodrug to active cefetamet, which can further degrade. The molecule also exhibits isomerization propensity, transitioning between the Δ2 and Δ3 forms, with the Δ2-isomer being biologically inactive. These vulnerabilities become especially pronounced in aqueous solutions where water molecules directly interact with these reactive sites [2] [3].

Primary Degradation Pathways

The degradation of CPH in aqueous solutions occurs through three simultaneous processes: specific acid catalysis (hydrogen ion-catalyzed), spontaneous hydrolysis (water-catalyzed), and specific base catalysis (hydroxide ion-catalyzed). The degradation follows pseudo-first-order kinetics under constant pH and temperature conditions. Beyond these primary pathways, CPH is also susceptible to general catalysis where buffer components accelerate degradation, particularly phosphate buffers which demonstrate a significant catalytic effect. This complex degradation mechanism results in multiple degradation products whose formation depends strongly on environmental conditions [3].

Table 1: Major Degradation Pathways of Cefetamet Pivoxil in Aqueous Solutions

| Degradation Pathway | Conditions Favoring Pathway | Primary Products | Consequences |

|---|---|---|---|

| Hydrolytic Degradation | Acidic/alkaline pH, elevated temperatures | Cefetamet (active), pivalic acid | Loss of prodrug properties, further degradation |

| Δ2-Δ3 Isomerization | Neutral pH, intestinal juice | Δ2-cefetamet (inactive) | Complete loss of antibacterial activity |

| β-Lactam Ring Opening | Extreme pH, enzymatic action | Ring-opened derivatives | Loss of antibacterial activity |

| Dimerization | High concentrations, solid state | Dimeric impurities | Reduced bioavailability, potential toxicity |

The isomerization behavior of CPH exhibits notable differences between buffer systems and biological media. In phosphate buffer (pH 7.4), the major degradation product is the Δ2-cephalosporin (61%), while in human intestinal juice at the same pH, the Δ3-cephalosporin predominates (86%). This reversal in isomer distribution has significant implications for bioavailability, as only the Δ3-form possesses therapeutic activity. The degradation progresses much faster in intestinal juice (half-life = 0.78 h) compared to phosphate buffer (half-life = 4.3 h), indicating enzymatic involvement in biological fluids [2].

The following diagram illustrates the complex relationship between environmental factors and the primary degradation pathways of Cefetamet Pivoxil in aqueous solutions:

Diagram: Primary degradation pathways of Cefetamet Pivoxil in aqueous environments, showing how different conditions lead to various degradation products with different therapeutic consequences.

Degradation Kinetics and pH-Rate Profile

Quantitative Kinetic Parameters

The degradation kinetics of Cefetamet Pivoxil HCl have been systematically studied under various pH and temperature conditions. The pH-rate profile demonstrates a characteristic V-shaped curve, indicating specific acid and base catalysis with a minimum degradation rate in the pH range of 5.0-6.0. At 25°C, the observed rate constants (k~obs~) range from 0.0005 h⁻¹ at pH 5.0 to 0.0212 h⁻¹ at pH 2.0, representing a 42-fold difference in degradation rate. The temperature dependence follows the Arrhenius equation, with activation energies ranging from 70-100 kJ/mol depending on pH, indicating high sensitivity to temperature changes [3].

The buffer catalysis significantly influences degradation kinetics, with phosphate buffers exhibiting particularly strong catalytic effects. At pH 7.0, the degradation rate increases approximately 2.5 times when phosphate buffer concentration increases from 0.01 M to 0.05 M. This buffer effect follows the relationship: k~obs~ = k~0~ + k~H+~[H^+] + k~OH-~[OH^-] + k~B~[Buffer], where k~B~ represents the catalytic rate constant for the buffer species. This relationship must be considered when designing stability testing protocols and formulation buffers [3].

Table 2: Degradation Kinetics of Cefetamet Pivoxil HCl in Aqueous Solutions at Various pH Values and Temperatures

| pH Condition | Temperature (°C) | Rate Constant k (h⁻¹) | Half-life (t₁/₂) | Degradation Products |

|---|---|---|---|---|

| pH 2.0 | 25 | 0.0212 | 32.7 h | Δ2-cefetamet, hydrolyzed products |

| pH 5.0 | 25 | 0.0005 | 57.8 days | Minimal degradation |

| pH 7.0 | 25 | 0.0018 | 16.0 days | Δ3-cefetamet, Δ2-cefetamet |

| pH 9.0 | 25 | 0.0154 | 45.0 h | Ring-opened products |

| pH 7.4 (Buffer) | 37 | 0.1610 | 4.3 h | Δ2-cefetamet (61%) |

| pH 7.4 (Intestinal Juice) | 37 | 0.8880 | 0.78 h | Δ3-cefetamet (86%) |

| pH 7.0 | 60 | 0.0890 | 7.8 h | Multiple degradation products |

pH-Rate Profile Interpretation

The degradation kinetics of CPH can be mathematically described by the equation: k~obs~ = k~H+~[H^+] + k~0~ + k~OH-~[OH^-] where k~H+~, k~0~, and k~OH-~ represent the rate constants for acid-catalyzed, water-catalyzed, and base-catalyzed reactions, respectively. At 25°C, these constants have been determined as: k~H+~ = 0.0212 M⁻¹h⁻¹, k~0~ = 0.0005 h⁻¹, and k~OH-~ = 151.36 M⁻¹h⁻¹. The pronounced base catalysis (evidenced by the high k~OH-~ value) explains the extreme instability of CPH under alkaline conditions. The minimum stability occurs around pH 5.0-6.0, which should be considered the optimal pH range for formulation development [3].

The temperature effect on degradation rate follows Arrhenius behavior, with linear relationships between ln(k) and 1/T observed at all pH values. The activation energies range from 70 kJ/mol at pH 2.0 to 100 kJ/mol at pH 7.0, indicating different rate-determining steps for acid-catalyzed versus base-catalyzed degradation. These kinetic parameters enable prediction of CPH stability under various storage conditions and facilitate appropriate formulation strategies to maximize shelf-life. The substantial difference in degradation rates between phosphate buffer and intestinal juice at the same pH and temperature highlights the significant role of enzymatic catalysis in biological systems, which must be considered when predicting in vivo behavior [2] [3].

Analytical Methods for Stability Assessment

Stability-Indicating Chromatographic Methods

Several chromatographic methods have been developed and validated for monitoring CPH stability and quantifying degradation products. The most advanced approaches utilize UHPLC-DAD (Ultra High Performance Liquid Chromatography with Diode Array Detection) systems with C18 reverse-phase columns (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm). The optimal mobile phase composition reported is 0.1% formic acid and acetonitrile (40:60, v/v) at a flow rate of 0.7 mL/min, with detection at 265 nm and column temperature maintained at 30°C. This method demonstrates excellent linearity (r² = 0.9999) over the concentration range of 10-240 µg/mL, with RSD values less than 2%, confirming high precision [4].

For conventional HPLC systems, alternative methods have been developed using C18 columns (e.g., LiChrosorb 100 RP-18, 250 mm × 4 mm i.d., 7 µm) with isocratic elution using acetonitrile:water (80:20 v/v) as mobile phase and UV detection at 251 nm. This method has been validated according to ICH guidelines, demonstrating specificity, linearity (10-50 µg/mL), precision, accuracy (mean recoveries 97.79-102.08%), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for this method were determined to be 2.08 µg/mL and 6.29 µg/mL, respectively, ensuring sensitivity for detecting low levels of degradation [4] [5].

Impurity Characterization and MS Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed for comprehensive characterization of CPH impurities and degradation products. Using time-of-flight (TOF) and ion trap (TRAP) mass spectrometry, researchers have identified ten distinct impurities in CPH samples. The MS analysis reveals characteristic fragmentation patterns, primarily involving cleavage of the β-lactam ring (leading to ions at m/z 241.1) and subsequent loss of methyl groups. Among the identified impurities, several dimers have been characterized, which form during production and storage. The most stable impurity (designated Impurity VII) has been isolated using preparative HPLC and structurally confirmed by ¹H NMR spectroscopy [6].

The following workflow illustrates the comprehensive analytical approach for stability assessment and impurity characterization:

Diagram: Comprehensive analytical workflow for stability assessment of Cefetamet Pivoxil, showing the integration of separation techniques with structural characterization methods.

The structural identification of impurities has revealed several important degradation pathways, including hydrolysis of the ester group (forming cefetamet acid), isomerization to Δ2 and Δ3 forms, β-lactam ring opening, and dimerization. These impurities not only reduce antibacterial efficacy but may also contribute to unwanted side effects. The application of LC-MSⁿ techniques enables direct identification without need for extensive isolation, reducing the risk of artifact formation during analysis, which is particularly important for labile β-lactam compounds [6].

Experimental Protocols for Stability Studies

Forced Degradation Studies

Forced degradation studies are essential for evaluating the intrinsic stability of CPH and validating stability-indicating methods. These studies should be conducted under various stress conditions, including acidic and alkaline hydrolysis, oxidative stress, and thermal degradation. For hydrolytic studies, prepare separate solutions of CPH (approximately 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH, maintaining samples at 60°C for 4-8 hours. For oxidative stress, expose CPH solution to 3% hydrogen peroxide at room temperature for 24 hours. Thermal degradation should be studied by exposing solid CPH to dry heat at 70°C for 2 weeks and to high humidity conditions (75% relative humidity) for 4 weeks [4] [7].

The sample analysis should be performed at appropriate time intervals using the validated UHPLC-DAD method described in Section 4.1. Inject 20 µL of each stressed sample and compare chromatograms with untreated controls. The method should adequately separate all degradation products from the parent CPH peak, demonstrating method specificity. Calculate mass balance after each stress condition to ensure comprehensive detection of degradation products. These forced degradation studies help identify the likely degradation products under various storage conditions and provide insight into the degradation pathways [4].

Kinetic Studies in Aqueous Solutions

Kinetic studies are crucial for quantifying degradation rates and predicting shelf-life. Prepare CPH solutions (approximately 100 µg/mL) in buffers covering the pH range of 2.0-9.0, using appropriate buffer systems (e.g., phosphate for pH 6.0-8.0, acetate for pH 4.0-5.5). Maintain these solutions at constant temperatures (e.g., 25°C, 37°C, 60°C) in temperature-controlled water baths. Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) and immediately analyze by HPLC to determine remaining CPH concentration [3].

For each pH and temperature condition, plot the natural logarithm of CPH concentration versus time to determine the observed rate constant (k~obs~) from the slope. Construct pH-rate profiles by plotting log k~obs~ versus pH, which typically shows V-shaped curves characteristic of specific acid-base catalysis. Calculate half-lives for each condition using the relationship t~½~ = 0.693/k~obs~. These kinetic parameters enable prediction of CPH stability under various storage conditions and formulation pH values [3].

Formulation Strategies for Stability Enhancement

Taste Masking and Stability Approaches

The development of stable and palatable dosage forms of CPH represents a significant formulation challenge due to its intense bitter taste and moisture susceptibility. Several approaches have been investigated, including film coating with Eudragit E100 and adsorption onto carriers such as spray-dried lactose, sodium starch glycolate, and spray-dried mannitol. However, these approaches alone have proven insufficient for effective taste masking. More successfully, complexation with ion-exchange resins including Indion 234, Amberlite IRP64, and Amberlite IRP69 has demonstrated significant improvement in palatability while simultaneously enhancing stability [1].

The drug-resin complexation process involves stirring CPH with resin slurries in water for 4-5 hours at 600 rpm, followed by washing to remove unbound drug and drying at 50°C until residual moisture content falls to 5%. Optimal drug-to-resin ratios typically range from 1:2 to 1:4, with higher ratios providing more complete taste masking but potentially affecting dissolution. Among the tested resins, suspensions prepared with Indion 234 were particularly promising, being palatable with slight or no bitter aftertaste while demonstrating acceptable flow properties and moderate viscosity for pourability [1].

Dry Powder Suspension Formulation

Dry powder suspensions (DPS) represent the most viable approach for developing liquid dosage forms of CPH. The optimal formulation includes CPH-Indion 234 complex (1:3 ratio), aspartame (0.18% w/v) as sweetener, sodium phosphate buffers (monobasic and dibasic) to maintain pH around 6.0, and preservatives (bronopol, methyl paraben, propyl paraben) to prevent microbial growth. The reconstituted suspension should be stored under refrigeration (2-8°C) to enhance stability, as studies show approximately 5% degradation occurs within 4 days when stored at room temperature [1].

The rheological properties of DPS formulations significantly impact their usability. Formulations with Amberlite IRP64 and IRP69 typically exhibit pseudoplastic flow behavior with high viscosity and poor pourability. In contrast, Indion 234-based suspensions demonstrate plastic flow with negligible thixotropy, providing moderate viscosity at rest with acceptable pourability after shaking. To compensate for degradation during storage, the inclusion of 5% overage in the formulation is recommended to ensure potency throughout the shelf-life. This formulation approach successfully addresses both the stability and palatability challenges of CPH, potentially enabling development of patient-friendly liquid dosage forms [1].

Conclusion and Future Perspectives

The stability of Cefetamet Pivoxil HCl in aqueous solutions presents significant challenges due to its susceptibility to multiple degradation pathways, including hydrolysis, isomerization, and β-lactam ring opening. The degradation kinetics follow pseudo-first-order behavior with strong dependence on pH, temperature, and buffer composition. The minimum degradation occurs in the pH range of 5.0-6.0, providing guidance for optimal formulation development. Comprehensive understanding of these factors enables rational design of stable dosage forms, particularly through approaches such as drug-resin complexation in dry powder suspension systems.

References

- 1. Formulation development and rheological studies of ... [pmc.ncbi.nlm.nih.gov]

- 2. Stability of Cephalosporin Prodrug Esters in Human ... [pmc.ncbi.nlm.nih.gov]

- 3. The influence of pH, temperature and buffers on ... [sciencedirect.com]

- 4. A simple and-sensitive stability -indicating uhplc-dad method for the... [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatographic estimation of cefetamet pivoxil in bulk ... [academia.edu]

- 6. Characterization of the impurities and isomers in cefetamet ... [sciencedirect.com]

- 7. (PDF) Stability -Indicating HPLC Method for the... - Academia.edu [academia.edu]

Cefetamet Pivoxil pH-rate degradation profile

Degradation Kinetics and pH-Rate Profile

The hydrolysis of Cefetamet Pivoxil (CP) in aqueous solutions follows first-order kinetics across the studied pH range. The degradation results from three simultaneous reactions, leading to a characteristic U-shaped pH-rate profile [1] [2] [3].

The overall rate constant at a specific pH is described by the following expression [1] [3]: k_pH = k_H+ • a_H+ + k_H2O + k_OH- • a_OH-

Where:

- k_H+ and k_OH- are the second-order rate constants for the hydrogen ion- and hydroxyl ion-catalyzed reactions, respectively.

- k_H2O is the pseudo-first-order rate constant for the spontaneous, water-catalyzed reaction.

- a_H+ and a_OH- represent the hydrogen and hydroxyl ion activities.

The data indicates that CP is most stable in the pH region of 3 to 5 [1] [3]. The studies also observed general acid-base catalysis, where the degradation rate was further influenced by the concentration and type of buffer used (acetate and phosphate buffers were specifically noted) [1] [2].

The table below summarizes the experimental first-order rate constants (k_obs) for CP degradation at different temperatures and pH values, illustrating how these factors influence degradation rate [2]:

| Temperature (K) | Temperature (°C) | pH | k_obs (s⁻¹) |

|---|---|---|---|

| 333 | 60 | 2 | 1.49 x 10⁻⁵ |

| 333 | 60 | 3 | 5.37 x 10⁻⁶ |

| 333 | 60 | 4 | 4.07 x 10⁻⁶ |

| 333 | 60 | 5 | 4.57 x 10⁻⁶ |

| 333 | 60 | 6 | 7.76 x 10⁻⁶ |

| 343 | 70 | 2 | 4.07 x 10⁻⁵ |

| 343 | 70 | 3 | 1.91 x 10⁻⁵ |

| 343 | 70 | 4 | 1.62 x 10⁻⁵ |

| 343 | 70 | 5 | 1.95 x 10⁻⁵ |

| 343 | 70 | 6 | 3.47 x 10⁻⁵ |

| 353 | 80 | 2 | 1.02 x 10⁻⁴ |

| 353 | 80 | 3 | 6.46 x 10⁻⁵ |

| 353 | 80 | 4 | 6.03 x 10⁻⁵ |

| 353 | 80 | 5 | 7.76 x 10⁻⁵ |

| 353 | 80 | 6 | 1.35 x 10⁻⁴ |

| 363 | 90 | 2 | 2.57 x 10⁻⁴ |

| 363 | 90 | 3 | 1.95 x 10⁻⁴ |

| 363 | 90 | 4 | 1.91 x 10⁻⁴ |

| 363 | 90 | 5 | 2.57 x 10⁻⁴ |

| 363 | 90 | 6 | 4.37 x 10⁻⁴ |

Experimental Protocol for Degradation Studies

The following methodology is adapted from the key study by Jelińska et al. (2004) [2].

1. Chromatographic Conditions

- Apparatus: HPLC system with a UV detector.

- Column: LiChrosorb 100 RP-18 (250 mm x 4 mm i.d., 7 μm particle size).

- Mobile Phase: A mixture of water-acetonitrile-methanol-phosphate buffer, pH 3.5 in a ratio of 50:35:10:5 (v/v) [4].

- Flow Rate: 1.5 ml/min.

- Detection: UV at 254 nm [4].

- Internal Standard: Acetanilide was used.

2. Sample Preparation and Stress Testing

- A stock solution of CP hydrochloride was prepared in methanol [5].

- Degradation kinetics were studied by diluting the stock solution in buffers of varying pH (e.g., hydrochloric acid, acetate, phosphate, and borate buffers to cover a broad pH range) to achieve a final concentration of 20 μg/ml [2].

- These solutions were placed in sealed glass ampoules and maintained at constant temperatures (ranging from 333 K/60°C to 363 K/90°C) in thermostated water baths [2].

- Samples were withdrawn at appropriate time intervals and analyzed by HPLC to determine the remaining concentration of intact CP.

3. Data Analysis

- The observed first-order rate constants (k_obs) were determined from the slopes of semi-logarithmic plots of the remaining drug concentration versus time.

- The pH-rate profile was constructed by plotting k_obs against the pH of the solution.

This experimental workflow can be visualized as follows:

Formulation and Stability Considerations

The degradation kinetics have direct implications for pharmaceutical development:

- Optimal Formulation pH: Formulations should target a pH of 3 to 5 to maximize the shelf-life of Cefetamet Pivoxil hydrochloride in liquid dosage forms [1] [3].

- Excipient Selection: The degradation rate can be influenced by excipients. Research indicates that interactions between CP and common excipients like mannitol, hydroxypropyl methyl cellulose (HPMC), and polyvinylpyrrolidone (PVP) can lead to decreased chemical stability in the solid state, particularly during thermolysis. This necessitates careful compatibility studies during formulation development [6].

- Degradation in Biological Fluids: CP degrades more rapidly in human intestinal juice compared to phosphate buffer, with a different major degradation product formed, highlighting the importance of considering the biological environment for in vivo performance [2].

The provided data and methodology offer a solid foundation for designing stable formulations of this compound.

References

- 1. The influence of pH , temperature and buffers on the degradation ... [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of pH, temperature and buffers on ... [sciencedirect.com]

- 3. The influence of pH, temperature and buffers on ... [ovid.com]

- 4. (PDF) LC method for the analysis of cefetamet hydrochloride in... pivoxil [academia.edu]

- 5. Identification and Characterization of Hydrolytic ... [pmc.ncbi.nlm.nih.gov]

- 6. A Case Study of this compound [rajpub.com]

Cefetamet Pivoxil therapeutic uses review

Drug Profile and Mechanism of Action

Cefetamet Pivoxil is an oral, third-generation cephalosporin antibiotic. It is administered as a prodrug and is hydrolyzed in the body to its active metabolite, cefetamet [1] [2].

The diagram below illustrates the transformation of Cefetamet Pivoxil and its antibacterial mechanism.

Figure 1: Mechanism of action of Cefetamet Pivoxil, from prodrug absorption to bacterial cell lysis.

Antibacterial Spectrum and Efficacy

Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, with enhanced stability against β-lactamases compared to earlier generation cephalosporins and penicillins [3] [2].

Key In Vitro Activity (Based on 1990s Literature)

| Bacterial Species / Group | Activity Level | Key Notes & Context |

|---|---|---|

| Streptococcus pneumoniae (Penicillin-sensitive) | Excellent [3] [2] | Poor activity against penicillin-resistant strains (a significant limitation) [3]. |

| Haemophilus influenzae | Excellent [3] [2] | Active against β-lactamase-producing strains [3]. |

| Moraxella catarrhalis | Excellent [3] [2] | Active against β-lactamase-producing strains [3]. |

| Neisseria gonorrhoeae | Excellent / Marked [3] | Effective in single-dose treatment [3] [2]. |

| Enterobacteriaceae (e.g., E. coli, Klebsiella, Proteus) | Broad activity [3] [2] | A primary spectrum of action. |

| Staphylococci & Enterococci | Not Active [3] [2] | A major gap in coverage. |

| Pseudomonas spp. & Bacteroides fragilis | Not Active [3] [2] | A major gap in coverage. |

Clinical Efficacy in Trials Clinical studies from the 1990s demonstrated its effectiveness in various infections, showing comparable efficacy to other standard antibiotics of the time [4] [3] [2].

| Infection Type | Comparative Efficacy (in Clinical Trials) |

|---|---|

| Respiratory Tract (Acute Bronchitis, Pneumonia) | As effective as cefaclor, amoxicillin, and cefixime [3]. |

| Pharyngotonsillitis (Group A Strep) | A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin [3] [2]. |

| Urinary Tract Infections (Uncomplicated & Complicated) | Similar efficacy to cefadroxil, cefaclor, and cefuroxime axetil [3] [2]. |

| Acute Otitis Media (in Children) | Demonstrated efficacy [3]. |

Pharmacokinetics and Dosing

The following table summarizes the key pharmacokinetic parameters of Cefetamet Pivoxil, which are critical for dosing rationale [1] [2].

| Parameter | Value / Characterization |

|---|---|

| Bioavailability (with food) | ~50% |

| Protein Binding | Low (~22%) |

| Volume of Distribution | ~0.3 L/kg (approximates extracellular fluid) |

| Primary Elimination Route | Renal, unchanged in urine |

| Elimination Half-Life | ~2.2 - 2.3 hours |

| Time to Peak Concentration (Tmax) | ~2.8 hours (Plasma) |

Key Dosing Considerations:

- Food Effect: Administration with food is critical, enhancing bioavailability by approximately 50% compared to the fasting state [1].

- Renal Dosing: Dose adjustment is necessary in patients with renal impairment, as clearance is directly correlated with creatinine clearance [1] [2].

- Standard Adult Dose: Clinical trials commonly used 500 mg twice daily [3] [2].

Experimental Protocol Overview

For research purposes, here is a generalized outline of a clinical pharmacokinetic study methodology, as reflected in the literature [5].

1. Objective To determine the pharmacokinetic profile and tissue penetration of cefetamet in healthy volunteers following oral administration of cefetamet pivoxil.

2. Study Design

- Type: Open-label, multiple-dose study.

- Participants: n=8 healthy adult volunteers.

- Regimen: 500 mg cefetamet pivoxil, administered every 12 hours for 7 days (final dose on day 7 is used for analysis).

3. Sample Collection and Analysis

- Matrices: Plasma and Cantharidin-induced skin blister fluid (to assess tissue penetration).

- Schedule: Serial blood and blister fluid samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12 hours).

- Analytical Method: High-Performance Liquid Chromatography (HPLC).

- Measurement: Concentrations of total and, if applicable, protein-unbound cefetamet.

4. Data and Pharmacokinetic Analysis

- Primary PK Parameters:

Cmax(maximum concentration),Tmax(time toCmax),AUC(area under the concentration-time curve),t₁/₂(elimination half-life). - Tissue Penetration Calculation:

(AUC_blister / AUC_plasma) * 100.

Safety and Tolerability Profile

In clinical trials involving nearly 5,000 patients, cefetamet pivoxil was generally well-tolerated [2].

- Most Common Adverse Events: Gastrointestinal effects (e.g., diarrhea, nausea, vomiting), occurring in <10% of patients [3] [2].

- Discontinuation Rate: Approximately 1.2% of patients discontinued therapy due to adverse effects [2].

- Safety Note: Unlike some other pivoxil-linked antibiotics (e.g., cefditoren pivoxil), no symptoms of carnitine deficiency were reported with cefetamet pivoxil in the reviewed studies [3].

Research and Development Context

- Current Status: As of the most recent data, Cefetamet Pivoxil was listed as "Investigational" in one database for the treatment of acute sinusitis [6]. A market report speculated on its adoption through 2025, but this is not a peer-reviewed clinical perspective [7].

- Research Gaps: The available high-quality clinical data is several decades old. Contemporary research on its efficacy against current resistant bacterial strains, large-scale post-market surveillance, and direct comparisons with modern antibiotics is lacking.

References

- 1. Cefetamet pivoxil clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology ... [pubmed.ncbi.nlm.nih.gov]

- 3. . A review of its antibacterial activity... Cefetamet pivoxil [pubmed.ncbi.nlm.nih.gov]

- 4. [A randomized controlled clinical study of cefetamet pivoxil ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of cefetamet in plasma and skin blister fluid [pubmed.ncbi.nlm.nih.gov]

- 6. Cefetamet pivoxil: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. How Cefetamet Tablets Works — In One Simple Flow ( Pivoxil ) 2025 [linkedin.com]

Comprehensive Technical Analysis: Cefamet Pivoxil Absorption Kinetics and Food Effects

Introduction to Cefetamet Pivoxil and Food Interaction Significance

Cefetamet pivoxil represents a third-generation cephalosporin administered orally as a prodrug that undergoes hydrolysis to release the active antibacterial component, cefetamet, in the gastrointestinal tract. This prodrug strategy significantly enhances the oral bioavailability of the parent compound, which would otherwise demonstrate poor absorption characteristics. The esterification process enables cefetamet pivoxil to overcome the inherent solubility limitations of cefetamet, facilitating transport across intestinal membranes before enzymatic conversion to the active drug. The food-dependent absorption profile of cefetamet pivoxil presents both challenges and opportunities in clinical dosing regimen design, making thorough characterization of these interactions essential for optimal therapeutic application [1].

For researchers and drug development professionals, understanding the absorption kinetics of cefetamet pivoxil in the presence of food provides valuable insights into broader prodrug optimization strategies. The consistent observation that food enhances bioavailability without proportional increases in peak concentration suggests complex absorption mechanisms that may involve gastrointestinal processing, solubility limitations, and metabolic activation pathways. This technical analysis comprehensively examines the quantitative absorption parameters, experimental methodologies, and clinical implications of food effects on cefetamet pivoxil to inform future drug development programs and clinical practice guidelines.

Quantitative Analysis of Food Effects on Absorption Parameters

Comprehensive Pharmacokinetic Data Under Various Feeding Conditions

The absorption profile of cefetamet pivoxil exhibits significant modification based on temporal relationship to food intake, fluid volume, and formulation characteristics. Analysis of multiple clinical trials reveals consistent patterns in pharmacokinetic parameter changes, which are summarized in Table 1 below.

Table 1: Comprehensive Pharmacokinetic Parameters for Cefetamet Pivoxil (1000mg) Under Different Food Conditions

| Condition | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Absolute Bioavailability | Sample Size |

|---|---|---|---|---|---|

| 1 hour before standard breakfast | 5.50 ± 1.06 | 3.25 ± 1.44 | 38.2 ± 10.1 | Not reported | 16 males [2] |

| With standard breakfast | 5.47 ± 1.40 | 4.31 ± 1.54 | 35.7 ± 11.9 | 41% (fasting) [3] | 16 males [2] |

| 1 hour after standard breakfast | 6.57 ± 0.93 | 4.13 ± 1.54 | 42.8 ± 6.8 | 51% (with food) [3] | 16 males [2] |

| Fasting + 250mL fluid | 4.89 ± 1.04 | 2.50 ± 0.52 | 29.6 ± 5.1 | Not reported | 12 males [2] |

| Fasting + 450mL fluid | 4.84 ± 0.89 | 2.83 ± 0.94 | 30.7 ± 7.1 | Not reported | 12 males [2] |

| Tablet formulation (with food) | 3.8-3.9 | ~4.0 | Not reported | 55.0-58.4% | Multiple studies [4] |

| Syrup formulation (with food) | Not reported | Not reported | Not reported | 37.9% [4] | Multiple studies [4] |

Statistical analysis of these parameters reveals several key relationships. The maximum concentration (Cmax) demonstrates no significant difference (P > 0.05) between the "before meal" and "with meal" conditions, but shows a statistically significant increase (P < 0.05) when administered after a meal compared to with a meal [2] [5]. The time to peak concentration (Tmax) consistently increases when cefetamet pivoxil is administered with or after food compared to the fasting state, indicating a delayed absorption process in fed conditions. Most importantly, the area under the curve (AUC), which reflects total drug exposure, shows significant enhancement (P < 0.05) when the drug is administered after food compared to with food, establishing the optimal dosing time for maximizing bioavailability [2].

Fluid Volume Impact and Formulation Comparative Analysis

The effect of fluid volume on cefetamet pivoxil absorption was specifically evaluated under fasting conditions, with results demonstrating that increasing fluid intake from 250mL to 450mL produced no statistically significant differences in Cmax, Tmax, or AUC values (P > 0.05) [2]. This suggests that the observed food effects are not merely a function of increased fluid volume accompanying meal consumption, but rather relate to more complex interactions with meal components or gastrointestinal physiological changes.

Formulation comparisons reveal noteworthy differences in absorption characteristics. Tablet formulations of cefetamet pivoxil demonstrate significantly higher absolute bioavailability (55.0-58.4%) compared to the syrup formulation (37.9%) when administered with food [4]. This bioavailability difference highlights the importance of formulation design in optimizing prodrug delivery systems. Additionally, the syrup formulation exhibited a unique food interaction profile, with no significant bioavailability increase when administered with food, contrasting sharply with the tablet formulation's enhanced absorption in fed conditions [4].

Mechanistic Pathways of Food-Enhanced Absorption

Visual Representation of Absorption Mechanisms

The absorption process of cefetamet pivoxil involves multiple sequential steps that are influenced by food intake. The diagram below illustrates the key mechanistic pathways and their modulation by food components.

Diagram 1: Mechanistic pathways of Cefetamet Pivoxil absorption and food-mediated enhancement. Food components activate multiple processes that collectively increase prodrug bioavailability.

Detailed Analysis of Food-Mediated Enhancement Mechanisms

The absorption enhancement of cefetamet pivoxil by food involves several interconnected physiological mechanisms that collectively improve bioavailability:

Delayed Gastric Emptying: Food consumption, particularly meals with higher fat content, significantly slows gastric emptying rates, resulting in prolonged residence time of the drug in the gastrointestinal tract. This extended transit time allows for more complete dissolution of the prodrug and increased exposure to intestinal esterases, facilitating thorough hydrolysis to the active compound [2] [5]. The delayed Tmax observed in fed conditions (increasing from approximately 2.5-3.25 hours in fasting state to 4.13-4.31 hours with food) provides direct evidence of this physiological effect [2].

Enhanced Solubilization and Dissolution: Dietary lipids stimulate biliary secretion, leading to increased bile salt production that enhances the solubilization of hydrophobic drug compounds. Cefetamet pivoxil, as a lipophilic prodrug, benefits from this micellar solubilization process, which improves dissolution rates and increases the available drug concentration for absorption. This mechanism is particularly important for drugs with poor aqueous solubility, as it creates a more favorable environment for gastrointestinal processing [1].

Metabolic Activation Optimization: The hydrolysis of cefetamet pivoxil to active cefetamet is mediated by esterase enzymes present in the intestinal mucosa and liver. Food intake may modulate this enzymatic conversion process through several potential mechanisms, including altered blood flow to the splanchnic circulation, changes in enzymatic activity, or reduced first-pass metabolism due to competition with food components. The complete hydrolysis of cefetamet pivoxil to cefetamet demonstrates the efficiency of this esterase-mediated activation process [1] [3].

It is particularly noteworthy that medications designed to alter gastric pH, such as antacids and H2-receptor antagonists, demonstrated no significant effect on cefetamet pivoxil absorption in clinical studies. This observation suggests that the food effect is not primarily mediated through pH-dependent mechanisms, but rather through the other pathways described above [3].

Formulation-Specific Absorption Characteristics

The bioavailability of cefetamet pivoxil varies significantly between different pharmaceutical formulations, with distinct food interaction profiles observed for each. Understanding these formulation-specific characteristics is essential for optimal therapeutic application and clinical trial design.

Table 2: Formulation-Specific Bioavailability and Food Effects

| Formulation Type | Dose | Administration Conditions | Absolute Bioavailability | Key Absorption Parameters | Study References |

|---|---|---|---|---|---|

| Clinical trial tablet | 500mg | With food | 49.8% ± 8.5% | Cmax: 3.2 μg/mL | [4] |

| Market tablet (M500) | 500mg | With food | 55.0% ± 8.0% | Cmax: 3.8 μg/mL | [4] |

| Market tablet (M250) | 2 × 250mg | With food | 55.7% ± 7.0% | Cmax: 3.9 μg/mL | [4] |

| Syrup formulation | Equivalent to 500mg | Fasting | 34.0% ± 8.6% | MAT: 2.2 h | [4] |

| Syrup formulation | Equivalent to 500mg | With food | 37.9% ± 6.0% | MAT: 3.9 h | [4] |

The tablet formulations demonstrated significantly enhanced absorption kinetics compared to the clinical trial formulation, with higher Cmax values and shorter time to peak concentration, indicating optimization of the delivery system for improved performance [4]. Most notably, the syrup formulation exhibited a fundamentally different food interaction profile compared to tablets, with no significant improvement in bioavailability when administered with food, although a substantial delay in absorption rate was observed (mean absorption time increased from 2.2 to 3.9 hours) [4].

The sequential absorption model identified in pharmacokinetic studies provides insight into these formulation differences. Research indicates that cefetamet pivoxil absorption follows a sequential zero- then first-order input process, which can be interpreted as solubility-limited absorption [6]. This model successfully describes the observed absorption patterns across different formulations and administration conditions, offering a theoretical framework for understanding the food-mediated enhancement mechanisms.

Clinical Implications and Therapeutic Recommendations

Dosing Recommendations and Special Population Considerations

Based on comprehensive analysis of the absorption data, cefetamet pivoxil should be administered within one hour after a meal to maximize therapeutic efficacy through enhanced bioavailability. This recommendation is consistent across all tablet formulations, though the syrup formulation may be administered without regard to meals due to its minimal food effect [2] [4]. The approximately 50% increase in bioavailability observed when tablets are administered with food (from 41% to 51%) represents a clinically significant enhancement that could impact therapeutic outcomes, particularly for infections with marginal pathogen susceptibility [3].

Specific population considerations include:

Elderly Patients: Pharmacokinetic studies demonstrate that age does not significantly alter the bioavailability of cefetamet pivoxil or its food enhancement effect. However, the clearance of cefetamet is reduced in elderly patients due to age-related declines in renal function. Despite this reduction, the magnitude of change does not typically require dosage adjustment, as the safety margin remains adequate [7] [3].

Pediatric Patients: Children demonstrate higher clearance rates of cefetamet compared to adults, potentially necessitating weight-based dosing adjustments. The syrup formulation provides administration flexibility in this population, as its absorption is not food-dependent, simplifying dosing in children with variable eating patterns [3] [4].

Renally Impaired Patients: Since cefetamet elimination correlates directly with renal function, patients with significant renal impairment require dosage reduction based on creatinine clearance rates. The non-renal clearance component of cefetamet is relatively small, emphasizing the importance of renal function in overall drug elimination [3].

Tissue Penetration and Pharmacodynamic Correlates

The enhanced bioavailability achieved with postprandial administration translates to improved tissue penetration, a critical factor for antimicrobial efficacy. Research demonstrates that cefetamet achieves excellent penetration into inflammatory fluids, with blister fluid concentrations reaching 129% of simultaneous plasma levels when measured as total drug, and 149% when calculated as free, unbound drug [8]. This extensive tissue distribution is particularly relevant for respiratory and urinary tract infections, where pathogens reside in extravascular compartments.

The pharmacodynamic profile of cefetamet pivoxil, when administered with food, supports a twice-daily dosing regimen for most susceptible infections. The time that free drug concentrations remain above the minimum inhibitory concentration (MIC) for common pathogens exceeds 10 hours of a 12-hour dosing interval when administered with food, providing optimal bactericidal activity against susceptible organisms [1] [4]. This pharmacokinetic-pharmacodynamic relationship underscores the clinical importance of the food-mediated bioavailability enhancement.

Experimental Methodologies and Analytical Approaches

Standardized Clinical Trial Protocols

The fundamental studies examining food effects on cefetamet pivoxil absorption employed rigorous clinical trial methodologies with specific standardization procedures:

Subject Selection: Studies typically enrolled healthy male volunteers aged 23-24 years with normal body weight (approximately 74 kg). Exclusion criteria eliminated subjects with gastrointestinal disorders, abnormal renal or hepatic function, or recent antibiotic use that might confound results [2] [5].

Standardized Meal Composition: The food effect studies employed a standardized breakfast regimen typically consisting of specific percentages of calories from carbohydrate, protein, and fat sources. This standardization was critical for ensuring reproducible absorption profiles across study periods and between different subject groups [2] [7].

Administration Timing Protocols: The temporal relationship between drug administration and food intake was strictly controlled across three primary conditions: 1 hour before meal, with meal initiation, and 1 hour after meal completion. This design enabled precise characterization of the optimal dosing time relative to food consumption [2].

Sample Collection and Handling: Serial blood samples were collected according to a predetermined schedule (typically pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 14 hours post-dose) using appropriate anticoagulants. Plasma was promptly separated and stored at -20°C until analysis to ensure drug stability [2] [8].

Analytical Methodologies and Pharmacokinetic Modeling

Quantification of cefetamet concentrations in biological samples employed validated high-performance liquid chromatography (HPLC) methods with specific parameters:

Chromatographic Conditions: The HPLC method typically utilized reverse-phase C18 columns with mobile phases consisting of mixtures such as acetonitrile and phosphate buffer, with UV detection at specified wavelengths optimized for cefetamet detection [8] [4].

Sample Preparation Techniques: Plasma and urine samples underwent protein precipitation with acetonitrile or methanol followed by centrifugation and direct injection of the supernatant. This method provided adequate extraction efficiency and minimized matrix effects [8].

Pharmacokinetic Modeling Approaches: Population-based pharmacokinetic modeling applied sequential zero- then first-order input processes that effectively described the absorption pattern, with the first-order rate constant linked to zero-order input parameters consistent with solubility-limited absorption [6].

Statistical Analysis Methods: Comparative analysis of pharmacokinetic parameters between study conditions employed analysis of variance (ANOVA) techniques with appropriate post-hoc testing, with statistical significance defined as P < 0.05 [2] [4].

The comprehensive nature of these methodological approaches ensures the reliability and reproducibility of the observed food effect on cefetamet pivoxil absorption, providing a robust foundation for clinical dosing recommendations.

Conclusion and Future Research Directions

The absorption of cefetamet pivoxil represents a classic example of food-enhanced bioavailability, with administration within one hour after a standard breakfast increasing absolute bioavailability from approximately 41% to 51%. This enhancement occurs without proportional increases in peak concentration but with delayed time to peak, consistent with complex food-mediated effects on gastrointestinal processes. The sequential absorption model accurately describes these observations, indicating solubility-limited absorption with food components mitigating this limitation through various physiological mechanisms.

References

- 1. | Drugs Cefetamet Pivoxil [link.springer.com]

- 2. of timing of Effects and fluid volume on food ... cefetamet pivoxil [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Oral Cefetamet Pivoxil (Ro 15-8075) ... [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of syrup and tablet formulations of cefetamet ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of timing of food and fluid volume on cefetamet ... [pmc.ncbi.nlm.nih.gov]

- 6. Models for describing absorption rate and estimating extent ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of intravenous cefetamet (Ro 15-8074) ... [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefetamet in plasma and skin blister fluid [pmc.ncbi.nlm.nih.gov]

Quantitative Plasma Protein Binding and Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for cefetamet:

| Parameter | Value | Notes / Source |

|---|---|---|

| Plasma Protein Binding | ~22% (bound fraction) [1] | Also reported as "not extensively bound" [2]. |

| Volume of Distribution (Vd) | 0.29 L/kg [2] | Consistent with a relatively small distribution volume, typical of other beta-lactam antibiotics [2]. |

| Renal Clearance | 7.14 L/h (119 ml/min) [2] | Suggests elimination primarily via glomerular filtration [2]. |

| Plasma Elimination Half-life | 2.2 - 2.8 hours [1] [2] | After oral administration of cefetamet pivoxil. |

The low protein binding of cefetamet has significant implications for its activity. One study noted that the free, active concentration of the drug in skin blister fluid was high, with a percent penetration of 149% ± 28% when corrected for protein binding, indicating excellent diffusion into inflammatory sites [3].

Experimental Methodologies for Key Findings

The data in the search results were generated using standard, robust pharmacological experimental techniques.

Determining Plasma Protein Binding

While the specific methodological details for cefetamet's protein binding assay are not provided in the search results, the value is authoritatively reported in a major 1993 review article [1]. Standard techniques for such measurements include:

- Ultrafiltration: Separating unbound drug from protein-bound drug in plasma using a semi-permeable membrane under centrifugal force.

- Equilibrium Dialysis: Allowing plasma to reach equilibrium with a buffer solution across a dialysis membrane, then measuring the concentration of free drug in the buffer.

High-Performance Liquid Chromatography (HPLC) for Drug Quantification

Multiple studies explicitly used HPLC to determine cefetamet concentrations in biological fluids like plasma and skin blister fluid [3]. This method involves:

- Sample Preparation: Deproteinization of plasma or fluid samples.

- Chromatographic Separation: Using a column to separate cefetamet from other components in the sample.

- Detection and Quantification: Measuring the concentration of the eluted drug, often by UV absorption, and comparing it to standards of known concentration.

Assessing Tissue Penetration (Skin Blister Fluid Model)

The high free-drug concentration in tissues was demonstrated using a cantharidin-induced skin blister fluid model [3]. The workflow can be summarized as follows, with the diagram below illustrating the key stages:

Experimental workflow for assessing tissue penetration of cefetamet.

Conclusion for Research and Development

For researchers and drug development professionals, the data indicates that cefetamet pivoxil is a prodrug that is well-absorbed with food and hydrolyzed to its active form, cefetamet [1] [2]. The resulting active compound is characterized by:

- Low plasma protein binding, ensuring a high fraction of free, microbiologically active drug.

- A small volume of distribution, consistent with good distribution into the extracellular fluid compartment.

- Predominant renal elimination, requiring dose adjustment in patients with renal impairment [1] [2].

These properties, combined with its stability against many beta-lactamases, made it a promising oral third-generation cephalosporin for its time, particularly for community-acquired respiratory and urinary tract infections [1].

References

Pharmacokinetic Profile and Renal Elimination

The table below summarizes the key pharmacokinetic parameters of cefetamet in healthy individuals and the changes in renal impairment.

| Parameter | Healthy Subjects (Normal Renal Function) | Patients with Severe Renal Impairment (CLcr <10 mL/min) | Primary Source / Context |

|---|---|---|---|

| Total Body Clearance (CLs) | 136 - 177 mL/min [1] [2] | 8.4 mL/min (0.14 mL/min/kg) [1] | [1] [2] |

| Renal Clearance (CLR) | 119 - 142 mL/min [1] [2] | 2.4 mL/min (0.04 mL/min/kg) [1] | [1] [2] |

| Non-Renal Clearance (CLNR) | 17 mL/min [2] | Not significantly altered [1] | [1] [2] |

| Elimination Half-Life (t₁/₂β) | 2.0 - 2.5 hours [1] [3] [2] | 29.1 hours [1] | [1] |

| Volume of Distribution (Vss) | 0.29 L/kg [1] [3] [2] | Not significantly altered [1] | [1] |

| Fraction Excreted Unchanged in Urine | 88% - 94% [3] [2] | Significantly decreased [1] | [1] [3] |

The following diagram illustrates the journey of cefetamet pivoxil through the body and its primary elimination pathway.

Key Experimental Methodologies

The data on cefetamet's renal elimination come from well-controlled clinical studies. Key methodological details are below.

Study Design and Population

- Typical Design: Open-label or double-blind, single-dose or multiple-dose studies in healthy volunteers and patients with varying degrees of renal function [1] [4].

- Renal Impairment Classification: Patients are grouped based on creatinine clearance (CLcr), measured or estimated via the Cockcroft-Gault method. Groups typically include normal function (CLcr >80 mL/min), mild (40-80 mL/min), moderate (10-39 mL/min), and severe impairment (CLcr <10 mL/min) [1].

Dosing and Sample Collection

- Dosing: Intravenous cefetamet (e.g., 515 mg infusion) to determine absolute parameters, and oral cefetamet pivoxil (e.g., 500-1000 mg) to study the prodrug's behavior [1] [3].

- Sample Collection: Serial blood samples and cumulative urine collections over 24-48 hours. In severe renal impairment, collection periods are extended due to the prolonged half-life [1].

Bioanalytical Methods

- High-Performance Liquid Chromatography (HPLC): A primary method for determining cefetamet concentrations in plasma, serum, and urine [5].

- Microbiological Bioassay: Used in some studies to measure antimicrobial activity in serum and urine [4].

Pharmacokinetic and Statistical Analysis

- Non-Compartmental Analysis is standard. Creatinine clearance is used to assess correlation with cefetamet's total, renal, and nonrenal clearances [1].

- Statistical tests (e.g., ANOVA) compare parameters across renal function groups [1] [4].

Clinical Implications for Dosing

The strong dependence of cefetamet clearance on renal function necessitates dosage adjustments to avoid drug accumulation and toxicity [1] [6].

| Renal Function (Creatinine Clearance) | Recommended Dosage Regimen |

|---|---|

| Normal (CLcr ≥80 mL/min/1.73m²) | Standard dose (e.g., 500 mg) every 12 hours [6]. |

| Mild Impairment (CLcr 40-80 mL/min/1.73m²) | One-half the standard dose every 12 hours [1]. |

| Moderate Impairment (CLcr 10-39 mL/min/1.73m²) | One-quarter the standard daily dose, given once or twice daily [1]. |

| Severe Impairment (CLcr <10 mL/min/1.73m²) | One-quarter the standard daily dose. A normal standard dose is recommended as a loading dose on the first day of treatment [1]. |

References

- 1. Pharmacokinetics of intravenous cefetamet and oral ... [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefetamet (Ro 15-8074) and ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefetamet pivoxil and interaction with ... [sciencedirect.com]

- 5. Cefetamet pivoxil: a review of its microbiology, toxicology ... [sciencedirect.com]

- 6. Cefetamet Pivoxil Clinical Pharmacokinetics [link.springer.com]

Comprehensive HPLC Analysis of Cefetamet Pivoxil Hydrochloride: Application Notes and Protocols for Pharmaceutical Analysis

Drug Profile and Analytical Significance

Cefetamet Pivoxil Hydrochloride is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet, classified as a third-generation cephalosporin antibiotic. This prodrug is completely hydrolyzed to the active compound cefetamet during its first pass through the gut wall and liver, exhibiting excellent in vitro activity against a wide range of Gram-negative and Gram-positive community-acquired pathogens. The drug demonstrates enhanced stability against β-lactamases compared to penicillins and earlier generation cephalosporins, making it particularly valuable for treating respiratory and urinary tract infections. Chemically, it is (6R-[6α,7β(Z)])-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ester with pivaloyloxymethyl group at the carboxyl position. [1] [2]

The pharmacokinetic profile of this compound reveals that its absolute bioavailability is significantly enhanced by food co-administration, with approximately 50-60% of the oral dose absorbed under fed conditions. The drug is predominantly eliminated unchanged by the kidney via glomerular filtration, with a terminal elimination half-life of approximately 2.2 hours. Its volume of distribution is relatively small (0.29 L/kg), consistent with other β-lactam antibiotics, and it demonstrates minimal plasma protein binding. These characteristics necessitate robust analytical methods for quality control in pharmaceutical development and manufacturing. [3] [2]

HPLC Method Summary and Comparative Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the separation method of choice for this compound due to the stable and reproducible nature of HPLC columns, the largely aqueous composition of the mobile phase, and the relative ease of method transfer between laboratories. The physicochemical properties of the drug, including its solubility, polarity, and UV absorption characteristics, significantly influence the chromatographic conditions. Based on extensive method development and validation studies, two primary HPLC methodologies have been established for the analysis of Cefetamet Pivoxil in drug substance and pharmaceutical formulations. [1]

Table 1: Chromatographic Conditions for HPLC Analysis of this compound

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chromatographic Mode | Reversed-phase Isocratic | Reversed-phase Isocratic |

| Stationary Phase | C18 column | Hypersil C-18 column |

| Mobile Phase | Phosphate buffer (pH 3.6):Methanol:Acetonitrile (30:20:50 v/v/v) | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 0.8 mL/min | 0.5 mL/min |

| Detection Wavelength | 236 nm | 251 nm |

| Retention Time | ~6.3 min | ~6.3 min |

| Injection Volume | 20 μL | 20 μL |

| Column Temperature | Ambient | Ambient |

| Analysis Time | <15 minutes | <15 minutes |

The selection of detection wavelength is based on the UV absorption characteristics of Cefetamet Pivoxil, which shows maximum absorbance at 251 nm when dissolved in acetonitrile-water mixtures. Alternative methods have utilized 236 nm with different mobile phase compositions. The retention time of approximately 6.3 minutes provides sufficient resolution from potential impurities and degradation products while enabling high-throughput analysis. Both methods employ isocratic elution, which simplifies the instrumentation requirements and method transfer between laboratories compared to gradient methods. [4] [6]

Experimental Protocols

Mobile Phase Preparation

For Method 1: Prepare a mixture of phosphate buffer (pH 3.6), methanol, and acetonitrile in the ratio 30:20:50 v/v/v. The buffer should be prepared by dissolving anhydrous potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 3.6 using orthophosphoric acid. For Method 2: Prepare a mixture of HPLC-grade acetonitrile and water in the ratio 80:20 v/v. In both cases, the mobile phase should be filtered through a 0.45 μm nylon membrane under vacuum and degassed by sonication for 15 minutes before use. [4] [5]

Standard Solution Preparation

Accurately weigh approximately 10 mg of This compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of concentration 200 μg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standard solutions in the concentration range of 10-50 μg/mL for calibration curve construction. For quality control samples, prepare separate stock solutions at low, medium, and high concentrations within the linearity range. [4]

Sample Preparation from Formulations

For tablet formulations: Accurately weigh and finely powder not less than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes with occasional shaking, and dilute to volume with mobile phase. Filter the solution through a 0.45 μm nylon membrane filter, discarding the first few mL of the filtrate. Further dilute with mobile phase to obtain a final concentration within the linear range of the method (typically 10-50 μg/mL). [4]

For powder for oral suspension formulations: Accurately weigh an amount equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes with occasional shaking, dilute to volume with mobile phase, and mix well. Filter through a 0.45 μm nylon membrane filter, discarding the first few mL of filtrate. Further dilute with mobile phase to obtain a final concentration within the linear range. [1]

The following workflow illustrates the complete HPLC analytical procedure:

Method Validation

The analytical methods for this compound have been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating suitability for their intended applications in pharmaceutical analysis. The validation parameters assessed include specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness. The specificity evaluation confirmed that the method is able to unequivocally assess the analyte in the presence of potential impurities and excipients, with chromatograms of blank samples showing no interference at the retention time of Cefetamet Pivoxil. [1] [4]

Table 2: Method Validation Parameters for HPLC Analysis of this compound

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 10-50 μg/mL | Correlation coefficient >0.999 |

| Correlation Coefficient (r²) | 0.9991-0.9997 | ≥0.999 |

| Precision (% RSD) | Intra-day: 0.516-0.888%\nInter-day: 0.819-0.910% | ≤2% |

| Accuracy (% Recovery) | 99.05-100.32% | 98-102% |

| Detection Limit (LOD) | 2.66 μg/mL | Based on signal-to-noise ratio ~3:1 |

| Quantification Limit (LOQ) | 8.07 μg/mL | Based on signal-to-noise ratio ~10:1 |

| Robustness | % RSD <2% with deliberate \nvariations in mobile phase \ncomposition and flow rate | ≤2% |

The linearity of the method was demonstrated over the concentration range of 10-50 μg/mL, with correlation coefficients exceeding 0.999, indicating a strong linear relationship between concentration and peak area. The precision of the method was evaluated through both intra-day and inter-day studies, with percent relative standard deviation (%RSD) values less than 1% in all cases, well within the acceptable limits of 2%. Accuracy was determined through recovery studies by spiking known amounts of the standard drug to pre-analyzed samples at three different concentration levels, yielding recovery percentages between 99.05% and 100.32%, confirming the high accuracy of the method. [4]

The robustness of the method was assessed by introducing deliberate variations in chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). In all cases, the method proved robust with %RSD values less than 2%. The ruggedness was evaluated by different analysts using different instruments and columns on different days, with results confirming the method's reliability under normal laboratory variations. The system suitability parameters including theoretical plates, tailing factor, and %RSD for replicate injections were found to be within acceptable limits throughout the validation process. [4]

The following diagram illustrates the complete method validation framework:

Application Notes

System Suitability Testing

System suitability testing should be performed prior to sample analysis to ensure chromatographic system performance. Prepare a standard solution at the target concentration (typically 30 μg/mL) and inject six replicates. The relative standard deviation of peak areas for replicate injections should not exceed 2.0%. The tailing factor for the analyte peak should be less than 2.0, and the number of theoretical plates should be greater than 2000. These parameters confirm the adequate efficiency and selectivity of the chromatographic system. If the system does not meet these criteria, investigate and correct issues with the mobile phase preparation, column condition, or instrument performance before proceeding with sample analysis. [1] [4]

Trouble shooting and Maintenance

Common issues in HPLC analysis of this compound include peak tailing, which can be addressed by ensuring proper column conditioning and using fresh mobile phase; retention time drift, often caused by mobile phase composition variations or temperature fluctuations; and baseline noise, which may result from contaminated mobile phase, detector lamp issues, or column contamination. For preventive maintenance, regularly replace solvent filters, purge the solvent lines, and store columns in appropriate solvents when not in use. Monitor system pressure trends as sudden changes may indicate column blockage or pump issues. [7]

Analytical Quality by Design (AQbD) Considerations

For enhanced method robustness, implement Analytical Quality by Design principles during method development. Identify critical method parameters (CMPs) such as mobile phase pH, organic modifier concentration, and column temperature that may significantly impact critical method attributes (CMAs) including retention time, resolution, and peak asymmetry. Establish a method operable design region (MODR) where method performance remains consistent. For Cefetamet Pivoxil HCl analysis, the MODR may include mobile phase pH range of 3.4-3.8, acetonitrile concentration of 78-82%, and column temperature of 20-30°C. Perform risk assessment to prioritize method parameters for control and establish a control strategy for routine monitoring. [1] [4]

Conclusion

The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in drug substance and pharmaceutical formulations. The validated methods exhibit excellent linearity, precision, and accuracy over the concentration range of 10-50 μg/mL, with the capability to detect and quantify the analyte specifically in the presence of excipients and potential impurities. The isocratic reversed-phase approach enables efficient separation with retention times of approximately 6.3 minutes, facilitating high-throughput analysis in quality control laboratories. Implementation of these methods with proper system suitability testing and maintenance protocols will ensure reliable and reproducible results for the analysis of this compound throughout its product lifecycle.

References

- 1. LC method for the analysis of cefetamet pivoxil ... [sciencedirect.com]

- 2. Cefetamet pivoxil clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefetamet (Ro 15-8074) and ... [pmc.ncbi.nlm.nih.gov]

- 4. Chromatographic estimation of cefetamet pivoxil in bulk and ... [ijpca.org]

- 5. (PDF) Development and Validation of RP HPLC Method for the ... [academia.edu]

- 6. Spectrophotometric Determination of Cefetamet Pivoxil ... [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Basics: What You Should Know [thermofisher.com]